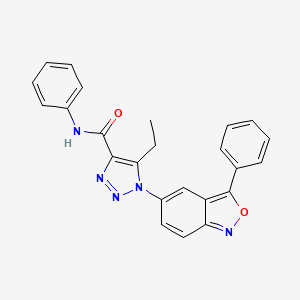

5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

“5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that belongs to the class of triazole derivatives

Eigenschaften

Molekularformel |

C24H19N5O2 |

|---|---|

Molekulargewicht |

409.4 g/mol |

IUPAC-Name |

5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |

InChI |

InChI=1S/C24H19N5O2/c1-2-21-22(24(30)25-17-11-7-4-8-12-17)26-28-29(21)18-13-14-20-19(15-18)23(31-27-20)16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,25,30) |

InChI-Schlüssel |

MRLKWYWXYLRKDX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „5-Ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-carboxamid“ beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:

Bildung des Benzoxazolrings: Ausgehend von einem phenylsubstituierten Benzoxazol-Vorläufer.

Triazolringbildung: Verwendung einer 1,3-dipolaren Cycloadditionsreaktion zwischen einem Azid und einem Alkin zur Bildung des Triazolrings.

Carboxamidbildung: Kopplung des Triazolderivats mit einem geeigneten Carbonsäurederivat zur Bildung der Carboxamidgruppe.

Endgültige Kupplung: Kombination des Benzoxazols und der Triazol-Zwischenprodukte unter bestimmten Bedingungen zur Bildung der endgültigen Verbindung.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solch komplexe Verbindungen beinhalten oft die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, optimierte Reaktionstemperaturen und Reinigungsverfahren wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen dienen.

Materialwissenschaft:

Biologie

Antibakterielle Aktivität: Triazolderivate werden oft wegen ihrer antimikrobiellen Eigenschaften untersucht.

Enzyminhibition: Potenzieller Einsatz als Inhibitoren von bestimmten Enzymen.

Medizin

Arzneimittelentwicklung: Erforschung als Leitverbindung für die Entwicklung neuer Arzneimittel.

Krebsforschung: Untersuchung seiner potenziellen Antikrebswirkungen.

Industrie

Landwirtschaft: Möglicher Einsatz als Pestizid oder Herbizid.

Polymerwissenschaft: Einarbeitung in Polymere zur Verbesserung der Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von „5-Ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-carboxamid“ hängt von seiner jeweiligen Anwendung ab. Im Allgemeinen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren, was zur Inhibition oder Aktivierung bestimmter biologischer Pfade führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science:

Biology

Antimicrobial Activity: Triazole derivatives are often studied for their antimicrobial properties.

Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Cancer Research: Investigation of its potential anti-cancer properties.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Polymer Science: Incorporation into polymers for enhanced properties.

Wirkmechanismus

The mechanism of action of “5-ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,3-Triazolderivate: Bekannt für ihre breite Palette an biologischen Aktivitäten.

Benzoxazolderivate: Untersucht wegen ihrer antimikrobiellen und anticancerogenen Eigenschaften.

Carboxamidverbindungen: Oft wegen ihres pharmazeutischen Potenzials untersucht.

Einzigartigkeit

„5-Ethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-carboxamid“ ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche biologische und chemische Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.